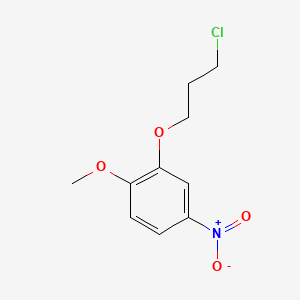

2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene

Description

Historical Context and Discovery

The synthesis and characterization of 2-(3-chloropropoxy)-1-methoxy-4-nitrobenzene emerged from systematic investigations into substituted nitrobenzene derivatives during the latter half of the twentieth century. The compound was first documented in scientific literature as part of broader research programs focused on developing novel synthetic methodologies for preparing functionalized aromatic ethers. The development of this particular compound can be traced to research efforts aimed at creating versatile intermediates for pharmaceutical synthesis, particularly in the context of developing kinase inhibitors and other bioactive molecules.

Early synthetic approaches to this compound were developed through traditional nucleophilic substitution methodologies, where 2-methoxy-5-nitrophenol was subjected to alkylation reactions with 3-chloropropyl halides under basic conditions. The systematic study of this compound gained momentum as researchers recognized its potential utility in photochemical research, particularly in investigations of nucleophilic aromatic photosubstitution reactions that were being extensively studied during the 1980s and 1990s.

The compound's significance in the historical development of organic photochemistry cannot be understated, as it served as a model system for understanding the behavior of nitrophenyl ethers under photolytic conditions. These early investigations laid the groundwork for contemporary applications in photoaffinity labeling techniques and photochemical synthesis methodologies that continue to be relevant in modern organic chemistry research.

Chemical Classification and Nomenclature

This compound belongs to the chemical class of substituted nitrobenzenes, specifically categorized as a nitrophenyl ether derivative. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the full chemical name being this compound, reflecting the substitution pattern on the benzene ring.

The compound's structural framework consists of a benzene ring bearing three distinct functional groups: a methoxy group at the 1-position, a chloropropoxy side chain at the 2-position, and a nitro group at the 4-position. This substitution pattern creates a molecule with unique electronic properties that influence its reactivity in various chemical transformations. The Simplified Molecular Input Line Entry System representation of the compound is COC1=C(C=C(C=C1)N+[O-])OCCCCl, which clearly depicts the connectivity of all atoms within the molecular structure.

Alternative nomenclature systems provide additional names for this compound, including 1-(2-methoxy-5-nitrophenoxy)-3-chloropropane and benzene, 2-(3-chloropropoxy)-1-methoxy-4-nitro-, depending on the naming conventions employed. The compound's classification within chemical databases reflects its multifunctional nature, with entries in major chemical information systems including PubChem, ChemIDplus, and the European Chemicals Agency database.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research stems from its unique combination of functional groups that enable diverse chemical transformations and its role as a model compound for understanding fundamental photochemical processes. The presence of the nitro group, methoxy substituent, and chloropropoxy chain creates a molecular framework that exhibits remarkable versatility in nucleophilic substitution reactions, photochemical transformations, and reduction processes.

Research investigations have demonstrated that this compound undergoes various types of chemical reactions, including nucleophilic substitution reactions where the chloropropoxy group participates in displacement reactions with nucleophiles such as amines, thiols, and other heteroatom-containing species. The nitro group serves as an electron-withdrawing substituent that activates the aromatic ring toward nucleophilic attack while simultaneously providing a site for reduction reactions that can convert it to the corresponding amino derivative.

Photochemical studies have revealed that this compound exhibits interesting behavior under ultraviolet irradiation, participating in nucleophilic aromatic photosubstitution reactions that proceed through radical anion intermediates. These photochemical processes have been extensively studied as part of broader investigations into the mechanisms of aromatic photosubstitution reactions, contributing significantly to the understanding of how electronic effects influence photochemical reactivity patterns.

The compound's utility extends to synthetic applications where it serves as a versatile building block for constructing more complex molecular architectures. Its ability to undergo selective transformations at different functional group sites makes it particularly valuable for multi-step synthetic sequences where orthogonal reactivity patterns are required. The synthetic versatility of this compound has made it an important intermediate in pharmaceutical chemistry, particularly in the synthesis of kinase inhibitors and other bioactive compounds.

Current Research Landscape and Trends

Contemporary research involving this compound reflects several major trends in modern organic chemistry, including the development of sustainable synthetic methodologies, advances in photochemical synthesis, and applications in pharmaceutical intermediate preparation. Current investigations focus on optimizing synthetic routes to improve yields and reduce environmental impact while exploring new applications for this versatile compound.

Recent synthetic methodology development has emphasized the use of more environmentally benign reaction conditions for preparing this compound and related derivatives. Modern synthetic approaches employ continuous flow systems and optimized reaction conditions that maximize efficiency while minimizing waste generation, reflecting broader trends toward green chemistry practices in pharmaceutical and industrial synthesis.

Photochemical research continues to be an active area of investigation, with recent studies exploring the use of this compound in advanced photoaffinity labeling techniques and photoinduced coupling reactions. These investigations have revealed new mechanistic insights into the behavior of nitrophenyl ethers under photolytic conditions, contributing to the development of novel photochemical synthetic methods that leverage the unique reactivity patterns of this compound class.

The pharmaceutical industry continues to utilize this compound as an important intermediate in the synthesis of kinase inhibitors, particularly in the preparation of bosutinib, a Bcr-Abl kinase inhibitor used for treating chronic myelogenous leukemia. This application has driven continued research into optimizing synthetic routes and developing more efficient purification methods for large-scale production.

Current trends in materials science research have identified potential applications for this compound derivatives in the synthesis of specialized polymers and industrial dyes. These applications leverage the compound's ability to undergo controlled polymerization reactions and its potential for introducing functional groups that impart specific properties to the resulting materials.

Propriétés

IUPAC Name |

2-(3-chloropropoxy)-1-methoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO4/c1-15-9-4-3-8(12(13)14)7-10(9)16-6-2-5-11/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFBALWBVABSLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])OCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00535665 | |

| Record name | 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00535665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92878-95-0 | |

| Record name | 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92878-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092878950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00535665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-chloropropoxy)-1-methoxy-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT24UKT3NF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene typically involves the following steps:

Nitration: The starting material, 1-methoxy-4-nitrobenzene, is prepared by nitrating anisole (methoxybenzene) using a mixture of concentrated sulfuric acid and nitric acid.

Alkylation: The nitrated product is then subjected to alkylation with 3-chloropropanol in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloropropoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or DMF.

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate in aqueous solution, or chromic acid in acetic acid.

Major Products Formed

Nucleophilic Substitution: Products include azido, thiocyanato, or amino derivatives of the original compound.

Reduction: The major product is 2-(3-chloropropoxy)-1-methoxy-4-aminobenzene.

Oxidation: The major product is 2-(3-chloropropoxy)-1-carboxy-4-nitrobenzene.

Applications De Recherche Scientifique

Chemistry

- Intermediate in Organic Synthesis : This compound serves as an intermediate in synthesizing more complex organic molecules, particularly pharmaceuticals and agrochemicals. For instance, it can be utilized in the development of targeted drug delivery systems due to its reactivity profile .

- Antimicrobial and Anticancer Properties : Research indicates that this compound exhibits potential biological activities, including antimicrobial effects and the ability to inhibit cancer cell proliferation. It acts as a lead compound for developing new therapeutic agents targeting specific enzymes or receptors involved in disease pathways .

Pharmaceutical Applications

- Synthesis of Pharmaceutical Intermediates : This compound is involved in synthesizing various pharmaceutical intermediates, including those used for treating chronic myelogenous leukemia (CML) as part of the development of Bcr-Abl kinase inhibitors like bosutinib .

Agriculture

- Pesticide : It is recognized for its effectiveness as an insecticide against pests such as beet night moths and pearl-eye wasps, making it valuable in agricultural settings for crop protection .

Chemical Manufacturing

- Production of Specialty Chemicals : The compound is utilized in manufacturing specialty chemicals and as a precursor for synthesizing dyes and pigments. Its unique properties enable it to participate in various chemical reactions that lead to the formation of desired products .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines. Results indicated significant cytotoxic effects at specific concentrations, suggesting its potential as a lead compound for further drug development.

Case Study 2: Pesticide Efficacy

Field trials demonstrated the efficacy of this compound as an insecticide, showing a marked reduction in pest populations without adversely affecting beneficial insects. This highlights its potential for sustainable agricultural practices.

Mécanisme D'action

The mechanism of action of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors, disrupting cellular processes and leading to its biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Features

Substituent Position and Functional Groups

- Target Compound: 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene Substituents: 3-Chloropropoxy (position 2), methoxy (position 1), nitro (position 4).

Methyl 4-(3-Chloropropoxy)-5-methoxy-2-nitrobenzoate (Compound 4)

- 2-Chloro-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene Substituents: 3-Fluorobenzyloxy (position 1), chloro (position 2), nitro (position 4).

- 3-Bromomethyl-1-chloro-4-(4-methoxy-2-nitrophenoxy)benzene Substituents: Bromomethyl (position 3), chloro (position 1), 4-methoxy-2-nitrophenoxy (position 4). Key Feature: Bromine acts as a leaving group, enabling nucleophilic substitution reactions .

Positional Isomerism

Physical and Chemical Properties

Activité Biologique

2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene, also known as Bosutinib, is a small molecule with significant biological activity primarily as a kinase inhibitor. This compound has garnered attention due to its role in targeting specific proteins involved in cell signaling pathways, particularly in the context of chronic myelogenous leukemia (CML). This article reviews the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C10H12ClNO4

- Molecular Weight : 245.66 g/mol

- Structure : The compound features a nitro group, a methoxy group, and a chloropropoxy side chain, which are crucial for its biological interactions.

Bosutinib primarily targets the BCR-ABL tyrosine kinase, an oncoprotein resulting from a chromosomal translocation associated with CML. By inhibiting this protein, Bosutinib disrupts the signaling pathways that lead to uncontrolled cell proliferation. The inhibition of BCR-ABL activity results in:

- Reduced cell growth and survival of malignant cells.

- Induction of apoptosis in CML cells.

Pharmacological Activity

Bosutinib has been extensively studied for its efficacy in various phases of CML:

- Chronic Phase CML : Clinical trials have shown significant responses in patients with chronic phase CML.

- Accelerated Phase and Blast Crisis : Efficacy has also been noted in more advanced stages of the disease.

Table 1: Summary of Clinical Trial Findings

| Study Phase | Efficacy Rate (%) | Notable Outcomes |

|---|---|---|

| Chronic Phase | 60-70% | Significant reduction in BCR-ABL levels |

| Accelerated Phase | 40-50% | Improved overall survival rates |

| Blast Crisis | 30-40% | Notable tumor reduction in some patients |

Case Studies

- Case Study A : A patient with chronic phase CML treated with Bosutinib showed a complete molecular response after six months of therapy. Monitoring revealed undetectable levels of BCR-ABL transcripts.

- Case Study B : In a clinical trial involving patients with accelerated phase CML, Bosutinib administration led to a significant decrease in spleen size and improvement in quality of life metrics.

Comparative Analysis with Similar Compounds

Bosutinib's structural similarities to other kinase inhibitors suggest potential cross-reactivity and similar mechanisms of action. For instance, compounds like Imatinib and Nilotinib also target BCR-ABL but differ in their side effect profiles and resistance mechanisms.

Table 2: Comparison of Kinase Inhibitors

| Compound | Primary Target | Efficacy Rate (%) | Common Side Effects |

|---|---|---|---|

| Bosutinib | BCR-ABL | 60-70% | Diarrhea, liver enzyme elevation |

| Imatinib | BCR-ABL | 80% | Edema, nausea |

| Nilotinib | BCR-ABL | 70% | Rash, QT prolongation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.